molecular formula C10H10O3S B137058 2-Oxo-4-thiophen-2-yl-but-3-enoic acid ethyl ester CAS No. 145784-34-5

2-Oxo-4-thiophen-2-yl-but-3-enoic acid ethyl ester

Cat. No.: B137058
CAS No.: 145784-34-5
M. Wt: 210.25 g/mol
InChI Key: MBAWAUOADDFEJE-AATRIKPKSA-N
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Description

2-Oxo-4-thiophen-2-yl-but-3-enoic acid ethyl ester is an organic compound with the molecular formula C10H10O3S. This compound is known for its unique structure, which includes a thiophene ring and an enone moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-4-thiophen-2-yl-but-3-enoic acid ethyl ester typically involves the reaction of thiophene-2-carboxaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired product .

Industrial Production Methods

the synthetic route mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-4-thiophen-2-yl-but-3-enoic acid ethyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Oxo-4-thiophen-2-yl-but-3-enoic acid ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the synthesis of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Oxo-4-thiophen-2-yl-but-3-enoic acid ethyl ester involves its interaction with specific molecular targets and pathways. The enone moiety can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This can lead to the modulation of enzyme activities and signaling pathways, contributing to its biological effects .

Properties

IUPAC Name

ethyl (E)-2-oxo-4-thiophen-2-ylbut-3-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3S/c1-2-13-10(12)9(11)6-5-8-4-3-7-14-8/h3-7H,2H2,1H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBAWAUOADDFEJE-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C=CC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(=O)/C=C/C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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